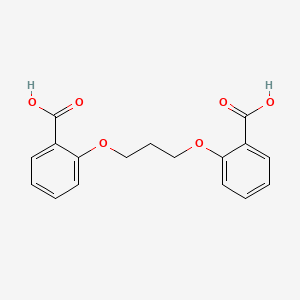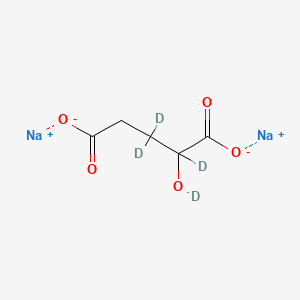
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate is a deuterium-substituted compound that has garnered interest in various scientific fields due to its unique isotopic properties. The incorporation of deuterium atoms into the molecular structure can significantly alter the compound’s chemical and physical properties, making it valuable for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate typically involves the deuteration of the corresponding non-deuterated compound. One common method includes the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The process is optimized to achieve high yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids.
Reduction: Reduction reactions can yield deuterated alcohols or aldehydes.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions are typically deuterated analogs of the original compound, retaining the deuterium atoms in their structure. These products are valuable for studying reaction mechanisms and kinetic isotope effects.
科学的研究の応用
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium in biological systems.
Medicine: Investigated for its potential in drug development, particularly in enhancing the stability and efficacy of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for specialized applications, such as in nuclear magnetic resonance (NMR) spectroscopy.
作用機序
The mechanism by which Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms can alter the rate of chemical reactions, providing insights into reaction mechanisms and pathways. The compound can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
類似化合物との比較
Similar Compounds
Deuterium-substituted L-DOPA: Used in the treatment of Parkinson’s disease, showing similar isotopic effects.
3,3,3-Trideuterio-2,2-difluoro-propanoic Acid: Another deuterated compound with applications in chemical research.
Uniqueness
Disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate is unique due to its specific deuterium substitution pattern, which can provide distinct kinetic isotope effects and stability compared to other deuterated compounds. Its versatility in various chemical reactions and applications makes it a valuable tool in scientific research and industrial processes.
特性
分子式 |
C5H6Na2O5 |
|---|---|
分子量 |
196.10 g/mol |
IUPAC名 |
disodium;2,3,3-trideuterio-2-deuteriooxypentanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1D2,3D,6D;; |
InChIキー |
DZHFTEDSQFPDPP-YHAFEQCOSA-L |
異性体SMILES |
[2H]C([2H])(CC(=O)[O-])C([2H])(C(=O)[O-])O[2H].[Na+].[Na+] |
正規SMILES |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



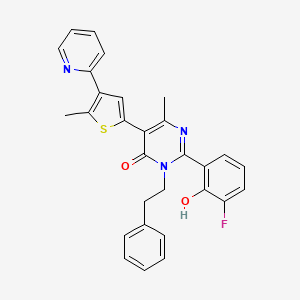
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)
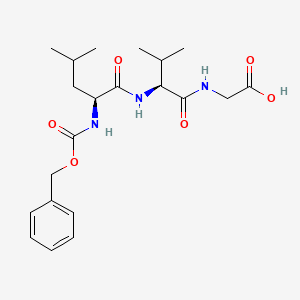

![4-amino-1-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392452.png)

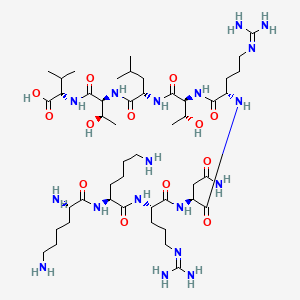
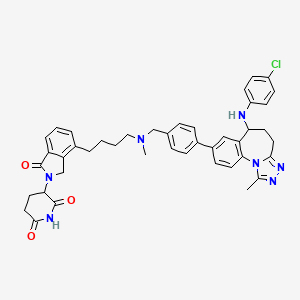
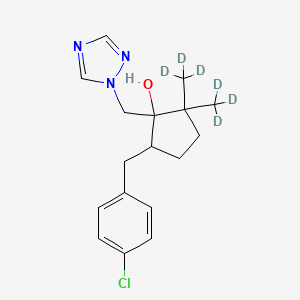
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
